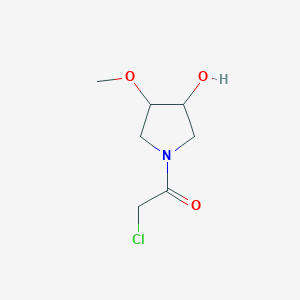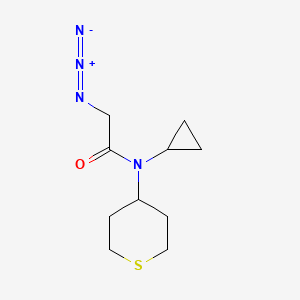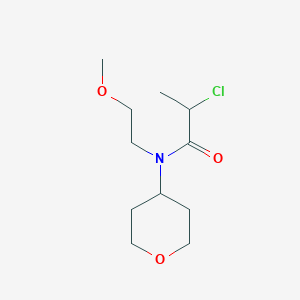
2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)ethan-1-one
Descripción general
Descripción
2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)ethan-1-one, also known as 2C-H, is a synthetic psychedelic drug of the phenethylamine and pyrrolidine chemical classes. It was first synthesized in 1996 by Alexander Shulgin and described in his book PiHKAL. 2C-H has been used as a substitute for other psychedelics in research studies and has been studied for potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Characterization Techniques
- A study describes the facile synthesis and characterization of a novel compound through a one-pot reaction, illustrating the importance of precise synthetic routes and characterization methods in the development of complex organic molecules. These methods include NMR, MS, FTIR techniques, and X-ray crystallography, which are essential for confirming the structure of synthesized compounds (Ünaleroğlu, Temelli, & Hökelek, 2002).
Biological Evaluation and Antimicrobial Activities
- Research on the synthesis, characterization, and biological evaluation of compounds, including the preparation and antimicrobial study of synthesized compounds, indicates the potential of structurally complex molecules for pharmaceutical applications. These compounds have been found to possess excellent antimicrobial activities, showcasing the relevance of structural diversity in medicinal chemistry (Sherekar et al., 2021).
Green Chemistry Approaches
- A study focusing on the green chemistry approach for synthesizing thiazolidinone derivatives from specific phenol derivatives underlines the importance of sustainable methods in chemical synthesis. This includes using microwave methods for reactions, which can offer advantages in terms of efficiency and environmental impact (Rana, Mistry, & Desai, 2008).
Catalytic Activity and Selectivity
- Research into the catalytic activity of specific organometallic compounds demonstrates the application of complex organic molecules in catalysis, such as in the transesterification reactions. These studies highlight the role of molecular structure in influencing the selectivity and efficiency of catalytic processes (Yingying et al., 2015).
Conformational Analysis and Molecular Structure
- Studies on the conformational analysis and molecular structure determination of compounds, including X-ray diffraction and NMR techniques, are crucial for understanding the physical and chemical properties of molecules. Such analyses can inform the design and synthesis of new compounds with desired properties (Freitas, Tormena, & Rittner, 2003).
Propiedades
IUPAC Name |
2-chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO3/c1-12-6-4-9(3-5(6)10)7(11)2-8/h5-6,10H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYCAJYQUMVOBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1O)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















